tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate
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Overview
Description
tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a secondary alcohol. This compound is significant in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The Boc group is commonly used as a protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate typically involves the protection of the amino group followed by the introduction of the alcohol functionality. One common method involves the reaction of (2S,3S)-2-amino-3-butanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to protect the amino group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanone.
Reduction: Formation of (2S,3S)-2-amino-3-butanol.
Substitution: Formation of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-chlorobutane.
Scientific Research Applications
tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate involves its role as a protected amino alcohol. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. The compound can be deprotected under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-Amino-3-butanol: Lacks the Boc protecting group, making it more reactive but less stable under certain conditions.
(2S,3S)-3-(tert-Butoxycarbonylamino)-2-chlorobutane:
Uniqueness
tert-Butyl ((2S,3S)-3-hydroxybutan-2-yl)carbamate is unique due to the presence of both a Boc-protected amino group and a secondary alcohol. This combination allows for selective reactions at either functional group, providing versatility in synthetic applications. The Boc group offers stability and ease of removal, making it a valuable protecting group in organic synthesis .
Properties
CAS No. |
157394-45-1 |
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Molecular Formula |
C9H19NO3 |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S)-3-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12)/t6-,7-/m0/s1 |
InChI Key |
CHYWVAGOJXWXIK-BQBZGAKWSA-N |
SMILES |
CC(C(C)O)NC(=O)OC(C)(C)C |
Isomeric SMILES |
C[C@@H]([C@H](C)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(C)O)NC(=O)OC(C)(C)C |
Synonyms |
Carbamic acid, [(1S,2S)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester |
Origin of Product |
United States |
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